Product packaging for Bicifadine(Cat. No.:CAS No. 71195-57-8)

Bicifadine

Cat. No.: B1205413
CAS No.: 71195-57-8
M. Wt: 173.25 g/mol
InChI Key: OFYVIGTWSQPCLF-NEPJUHHUSA-N
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Description

Historical Context of its Chemical Discovery and Pre-clinical Development

The history of bicifadine begins with its discovery at American Cyanamid. The compound, chemically identified as 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane, was first described in a patent filed in the late 1970s and granted in 1980. This initial patent laid the groundwork for its development as a potential therapeutic agent.

In 1998, DOV Pharmaceutical licensed this compound from Wyeth, which had acquired American Cyanamid. researchgate.net This marked a significant step in the compound's development, as DOV Pharmaceutical initiated a comprehensive program to investigate its potential as an analgesic. The pre-clinical development of this compound focused on establishing its efficacy and mechanism of action in various animal models of pain. These studies were crucial in demonstrating its potential as a non-opioid pain reliever with a distinct pharmacological profile. researchgate.net

Following extensive preclinical work, the rights to this compound were later licensed to XTL Biopharmaceuticals in 2007 for further clinical investigation. researchgate.net The journey of this compound through these different pharmaceutical entities highlights the lengthy and complex process of drug development.

Rationale for Pharmacological Investigation and Research Objectives

The primary rationale for the pharmacological investigation of this compound was the pressing need for novel analgesics with improved safety and tolerability profiles compared to existing treatments. The research objectives were centered on developing a non-opioid, non-NSAID analgesic to mitigate the risks of abuse and dependence associated with opioids and the gastrointestinal side effects linked to NSAIDs. researchgate.net

The scientific hypothesis underpinning this compound's development was rooted in the growing understanding of the role of monoaminergic neurotransmitter systems—specifically those involving serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—in the modulation of pain pathways. It was theorized that by inhibiting the reuptake of these three key neurotransmitters, this compound could enhance the body's own pain-suppressing mechanisms. The idea of a "broad spectrum" or "triple reuptake" inhibitor was seen as a promising strategy to achieve more comprehensive and potentially more effective analgesia. nih.gov

Preclinical research aimed to validate this hypothesis by demonstrating that this compound's antinociceptive effects were indeed mediated through its action on the serotonin, norepinephrine, and dopamine transporters. A key objective was to characterize its unique pharmacological profile and to differentiate it from other classes of analgesics.

Overview of Key Academic Research Areas Explored for this compound

Academic and preclinical research on this compound has been concentrated on elucidating its efficacy in a variety of pain models. These investigations have provided a detailed understanding of its potential therapeutic applications in different pain states. The research can be broadly categorized into studies on acute, persistent, and chronic pain.

Acute Pain Models: this compound was evaluated in several models of acute pain to assess its ability to alleviate immediate, short-term pain. These studies were foundational in establishing its basic analgesic properties.

Persistent Pain Models: Research also extended to models of persistent pain, which mimic conditions where pain lasts for a longer duration, often associated with inflammation or visceral discomfort.

Chronic Pain Models: A significant area of investigation has been in chronic pain models, particularly those representing neuropathic pain, which is often challenging to treat with conventional analgesics. These studies explored this compound's potential to alleviate pain stemming from nerve damage.

The table below summarizes the key preclinical pain models in which this compound's antinociceptive and antiallodynic activities were investigated.

Pain Model Category Specific Preclinical Model Key Findings
Acute Pain Formalin TestDemonstrated efficacy in both the initial (nociceptive) and later (inflammatory) phases of the test.
Randall-Selitto Test (paw pressure)Showed a significant increase in pain threshold.
Kaolin-Induced Paw InflammationEffectively suppressed inflammatory pain responses.
Persistent Pain Phenyl-p-quinone-induced WrithingPotently reduced visceral pain behavior.
Colonic Distension ModelSignificantly decreased the number of abdominal contractions, indicating visceral analgesic effects. researchgate.net
Chronic Pain Spinal Nerve Ligation ModelSuppressed mechanical and thermal hyperalgesia and mechanical allodynia. researchgate.net
Streptozotocin-induced Diabetic NeuropathyReduced mechanical hyperalgesia associated with diabetic nerve damage. researchgate.net
Complete Freund's Adjuvant ModelNormalized the nociceptive threshold in a model of persistent inflammatory pain. researchgate.net

These preclinical studies collectively demonstrated that this compound is a functional triple reuptake inhibitor with significant antinociceptive and antiallodynic properties across a broad spectrum of pain models. researchgate.net Further research indicated that the activation of dopaminergic pathways contributes to its antihyperalgesic actions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B1205413 Bicifadine CAS No. 71195-57-8

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved.

CAS No.

71195-57-8

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1

InChI Key

OFYVIGTWSQPCLF-NEPJUHHUSA-N

SMILES

CC1=CC=C(C=C1)C23CC2CNC3

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3

Other CAS No.

71195-57-8

Related CAS

66504-75-4 (hydrochloride)

Synonyms

icifadine
bicifadine hydrochloride

Origin of Product

United States

Pre Clinical Pharmacodynamics and Molecular Mechanisms of Action

Neurotransmitter Transporter Interaction and Inhibition Profile

Pre-clinical investigations have demonstrated that bicifadine inhibits the reuptake of monoamine neurotransmitters by recombinant human transporters in in vitro systems. This inhibition leads to elevated extrasynaptic concentrations of these neurotransmitters in various brain regions, a finding supported by microdialysis studies conducted in freely moving rats. researchgate.netnih.gov

This compound exhibits potent inhibitory activity on the uptake of [3H]5-HT by cell lines engineered to express recombinant human serotonin (B10506) transporters (SERT). The half-maximal inhibitory concentration (IC50) reported for SERT is 117 nM. tocris.comncats.ioncats.io Studies indicate that this compound acts as a preferential blocker of [3H]5-HT uptake. capes.gov.brresearchgate.netnih.gov

The compound demonstrates potent antagonism of the noradrenaline transporter (NET). Its IC50 value for inhibiting the uptake of [3H]NE by cell lines expressing recombinant human NET is 55 nM. tocris.comncats.ioncats.io

While this compound does inhibit dopamine (B1211576) (DA) uptake, its potency at the dopamine transporter (DAT) is approximately one order of magnitude lower compared to its inhibitory effects on NET and SERT. The IC50 for blocking [3H]DA uptake has been determined to be 910 nM. tocris.comncats.ioncats.io This translates to a relative potency ratio for norepinephrine (B1679862):serotonin:dopamine transporters of approximately 1:2:17. researchgate.netnih.govncats.iopsychiatryinvestigation.org Microdialysis studies in rats have shown that this compound significantly increases extracellular dopamine levels in the striatum and nucleus accumbens, although this increase is less pronounced than that observed with d-amphetamine. researchgate.net

Table 1: this compound's Inhibition Profile at Human Monoamine Transporters (IC50 values)

Transporter (Human)IC50 (nM)
Norepinephrine (NET)55 tocris.comncats.ioncats.io
Serotonin (SERT)117 tocris.comncats.ioncats.io
Dopamine (DAT)910 tocris.comncats.ioncats.io

Receptor Binding and Ligand Profiling in Pre-clinical Systems

Pre-clinical investigations have consistently demonstrated that this compound does not exhibit activity at any opiate receptor, thereby confirming its non-narcotic pharmacological profile. nih.govdrugbank.comboardroomalpha.com Regarding the D2 dopamine receptor, while this compound is known to modulate dopamine neurotransmission, its interaction with this receptor appears to be indirect. The administration of the D2 receptor antagonist (-)-sulpiride has been observed to diminish the antinociceptive effects of this compound in rat models of neuropathic pain. researchgate.netnih.gov This suggests that the activation of dopaminergic pathways, likely resulting from increased synaptic dopamine levels due to DAT inhibition, plays a contributory role in this compound's antihyperalgesic actions. researchgate.netnih.gov Direct binding affinity data for this compound at the D2 dopamine receptor are not explicitly reported. drugbank.com

Downstream Signaling Pathways and Cellular Responses (In Vitro and Pre-clinical)

This compound's pharmacological effects are mediated through its influence on monoamine neurotransmission, leading to a cascade of downstream signaling events and cellular adaptations observed in pre-clinical models.

Modulation of Intracellular Second Messengers

This compound's primary mechanism involves the enhancement and prolongation of the actions of norepinephrine and serotonin by inhibiting their respective transport proteins drugbank.comnih.gov. It also demonstrates effects at the dopamine transporter, effectively classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or "triple reuptake inhibitor" wikipedia.orgncats.io. This inhibition leads to increased extracellular concentrations of these monoamines, thereby enhancing serotonergic, adrenergic, and dopaminergic neurotransmission wikipedia.org.

The increased availability of monoamines at the synapse results in the activation of various G-protein coupled receptors (GPCRs) scbt.com. For instance, norepinephrine-induced activation of β1 and β2 adrenergic receptors (β1AR, β2AR) and serotonin-induced activation of 5-HT4, 5-HT6, and 5-HT7 receptors are implicated in stimulating adenylyl cyclase (AC) nih.gov. This stimulation converts adenosine (B11128) triphosphate (ATP) into cyclic AMP (cAMP), a crucial intracellular second messenger, which subsequently activates protein kinase A (PKA) nih.gov.

Furthermore, this compound is reported to act as an α2 adrenoceptor agonist unifi.it. Activation of presynaptic α2 adrenoceptors can reduce neurotransmitter release by inhibiting calcium influx, while postsynaptic α2 adrenoceptors can induce hyperpolarization through the activation of G protein-coupled inwardly-rectifying potassium channels via Gi/o-proteins unifi.it. Alpha-1 adrenergic receptors (α1 ARs), when activated, are positively coupled via Gq to phospholipase C (PLC), which mobilizes intracellular calcium unifi.it. Dopamine receptors, particularly D1-like and D2-like subtypes, also modulate adenylyl cyclase activity, influencing intracellular cAMP levels tocris.com.

Effects on Neurotrophic Factors (e.g., BDNF) and Neuroplasticity

The modulation of intracellular second messenger and signal transduction cascades, influenced by monoamine reuptake inhibitors like this compound, is known to affect neurotrophic pathways nih.gov. Brain-derived neurotrophic factor (BDNF) is a pivotal neurotrophin that plays a critical role in neuronal survival, synaptic transmission, and neuroplasticity mdpi.comnih.govfrontiersin.org.

BDNF exerts its biological effects primarily by binding to its high-affinity receptor, Tropomyosin Receptor Kinase B (TrkB) mdpi.comnih.govmdpi.com. This binding initiates the activation of several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, the mitogen-activated protein kinase (MAPK)-ERK pathway, and the phospholipase C gamma (PLCγ) pathway mdpi.comnih.govfrontiersin.orgmdpi.com. These cascades are fundamental for regulating various aspects of neuronal function, including neuroplasticity, neurogenesis (the formation of new neurons), and synaptogenesis (the formation of new synapses) mdpi.comnih.govfrontiersin.org.

Research indicates that increased BDNF gene expression and higher peripheral concentrations are associated with improved neuronal plasticity and neurogenesis frontiersin.org. There is also evidence suggesting a synergistic interaction between serotonin and BDNF systems in promoting synaptic plasticity and neurogenesis frontiersin.org. Additionally, the BDNF gene is implicated in the expression of the dopamine D3 receptor (DRD3) frontiersin.org. While direct studies specifically detailing this compound's impact on BDNF levels were not identified, its established role as a triple reuptake inhibitor suggests an indirect influence on these neurotrophic and neuroplastic mechanisms, consistent with the broader understanding of how monoaminergic antidepressants exert their prolonged therapeutic effects nih.gov.

Neurochemical Changes in Specific Brain Regions (e.g., striatum, prefrontal cortex, nucleus accumbens, locus coeruleus)

Preclinical microdialysis studies conducted in freely moving rats have provided direct insights into this compound's impact on monoamine levels within specific brain regions crucial for pain processing and mood regulation nih.gov.

Administration of this compound at a dose of 20 mg/kg intraperitoneally (i.p.) resulted in significant increases in extrasynaptic norepinephrine and serotonin levels in the prefrontal cortex nih.gov. The prefrontal cortex is a key region involved in executive functions, mood, and pain modulation mdpi.commdpi.comkarger.com.

Furthermore, this compound was shown to increase norepinephrine levels in the locus coeruleus nih.gov. The locus coeruleus is a major source of norepinephrine in the brain and plays a critical role in arousal, stress responses, and descending pain inhibitory pathways mdpi.commdpi.com.

Dopamine levels were also observed to increase in the striatum following this compound administration nih.gov. The striatum, including the dorsal striatum, is involved in motor control, reward-related learning, and habit formation, with its dopaminergic system being central to these functions mdpi.comnih.gov.

The enhancement of dopaminergic neurotransmission, as evidenced by these neurochemical changes, is considered a contributing factor to this compound's antihyperalgesic actions nih.govtaylorandfrancis.comnih.gov. The nucleus accumbens, a sub-region of the basal ganglia, is particularly important in motivation and the experience of reward, with its activity involving the brain's dopamine signaling system nih.gov. Increased prefrontal norepinephrine outflow can modulate dopamine transmission in the nucleus accumbens, further highlighting the interconnectedness of these monoaminergic systems in various brain regions mdpi.com.

Table 1: In Vitro Monoamine Transporter Inhibition Potency of this compound

TransporterRelative Potency (Norepinephrine:Serotonin:Dopamine)Ki (µM) ncats.io
Norepinephrine Transporter (NET)15.0
Serotonin Transporter (SERT)22.4
Dopamine Transporter (DAT)175.2

Table 2: Neurochemical Changes in Rat Brain Regions Following this compound Administration (20 mg/kg i.p.)

Brain RegionNeurotransmitter ChangeReference
Prefrontal CortexIncreased Norepinephrine nih.gov
Prefrontal CortexIncreased Serotonin nih.gov
Locus CoeruleusIncreased Norepinephrine nih.gov
StriatumIncreased Dopamine nih.gov

Pre Clinical Pharmacokinetics and Metabolism Research

Metabolic Pathways and Enzyme Systems (In Vitro and Animal Models)

Role of Monoamine Oxidases (MAO) in Biotransformation

The primary enzymes identified as responsible for the initial metabolism of bicifadine in humans are Monoamine Oxidase B (MAO-B) and Cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.netresearchgate.net While MAO enzymes are known to predominantly metabolize physiological compounds, their involvement in xenobiotic biotransformation, such as that of this compound, highlights their crucial role in drug disposition. nih.gov

Conjugation Reactions and Excretion Pathways (Pre-clinical)

Pre-clinical studies in mice, rats, and cynomolgus monkeys demonstrated that this compound was well absorbed across these species. researchgate.net A notable finding was the consistency in the metabolism pattern, biotransformation pathways, and the predominant urinary excretion of the formed metabolites across mice, rats, monkeys, and humans, which facilitated interspecies scaling in pharmacokinetic predictions. researchgate.net

In these animal models, the lactam acid metabolite was identified as the major component excreted in urine. researchgate.net In contrast, unchanged this compound and the lactam metabolite were either not detected or present only as minor components in the urine of these species. researchgate.net Fecal radioactivity, representing a minor excretion route, was attributed to the acid and lactam acid metabolites. researchgate.net Specifically, rat bile primarily contained the lactam acid and the acid along with its acyl glucuronide conjugate. researchgate.net

The metabolism of this compound involves hydroxylation and oxidation reactions, leading to the formation of several key circulating metabolites. These include hydroxymethyl this compound, this compound lactam metabolite, carboxyl this compound, and carboxyl this compound lactam. researchgate.net Minor metabolites found in both plasma and urine were identified as glucuronide conjugates of carboxyl this compound and carboxyl this compound lactam. researchgate.net

Pharmacokinetic Modeling and Simulation (Pre-clinical Data)

Physiologically Based Pharmacokinetic (PBPK) modeling and simulation have been extensively utilized in the pre-clinical development of this compound to predict its pharmacokinetic behavior in humans. nih.govesmed.orgfda.govallucent.com This approach leverages preclinical data, including absorption, distribution, metabolism, and excretion (ADME) characteristics, to forecast human pharmacokinetic profiles. nih.gov PBPK models integrate physiological parameters, physicochemical drug properties, and biochemical processes through mathematical equations to simulate drug concentrations over time in various organs and tissues. esmed.orgfda.govallucent.com

For this compound, allometric scaling of preclinical pharmacokinetic parameters was performed to predict human parameters such as intravenous clearance (CLiv), oral clearance (CLoral), and volume of distribution (Vz). researchgate.net The observed similarities in metabolism and biotransformation pathways across different preclinical species (mice, rats, monkeys) and humans were instrumental in facilitating this scaling process. researchgate.net Furthermore, the availability of gender-specific data from preclinical species allowed for the prediction of this compound's pharmacokinetic parameters in gender-specific human groups. researchgate.net

The predicted human pharmacokinetic parameters for this compound, derived from allometric equations, are summarized below:

Table 1: Predicted Human Pharmacokinetic Parameters of this compound (Allometric Scaling)

ParameterAllometric Equation (W = Body Weight in kg)R² ValuePredicted Human ValueHuman Reported Value
CL(iv)1.5252W^(0.742)0.9989--
Vz1.3489W^(0.8484)0.9896--
CL(oral)3.2516W^(0.7694)0.987595 L/h59 L/h

The absolute bioavailability of this compound was estimated to be approximately 67%. researchgate.net The closeness of the allometric exponents to suggested values (within 15%) indicated that a simple allometry approach could be confidently used for prospective prediction of human pharmacokinetic parameters for this compound. researchgate.net PBPK modeling, in general, provides a robust approach for extrapolating data across species by accounting for variability in physiological and metabolic conditions, offering a valuable tool in drug development. esmed.org

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Chemical Synthesis Methodologies and Optimization

The synthesis of bicifadine and its analogs has been a focus of research, particularly to achieve enantiomerically pure forms, as the biological activity is often stereospecific uio.nonih.gov.

Early syntheses of 1-aryl-3-azabicyclo[3.1.0]hexanes, including this compound, involved the hydride reduction of 1-arylcyclopropanedicarboximides nih.gov. A general procedure published in 1981 by Epstein et al. has been utilized for the synthesis of several this compound analogues uio.no.

More recent advancements include an expedient and atom-economical asymmetric synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, encompassing (+)-Bicifadine and DOV21947. This method is a single-stage "through process" that avoids the isolation of intermediates. A critical aspect of this synthesis is a deep mechanistic understanding of the epoxy nitrile coupling reaction at each stage, allowing for control of the reaction pathway by manipulating the nitrile anion aggregation state, thereby yielding the desired trisubstituted cyclopropane (B1198618) in high enantiomeric excess (ee) and yield researchgate.netacs.orgnih.gov.

The biological activity of this compound is stereospecific, with the (+)-enantiomer, specifically the (1R,5S) absolute configuration, being responsible for its analgesic activity uio.nonih.gov. This underscores the importance of asymmetric synthesis.

One approach to achieving enantiomerically pure compounds is to start with an enantiomerically pure starting material. If no racemization or epimerization occurs during the synthetic sequence, the final product will also be enantiomerically pure. This "first-generation asymmetric synthesis" was the method of choice in one project to synthesize a collection of this compound analogues uio.no.

A four-step asymmetric synthesis has been developed, yielding eight this compound analogues with high enantiomeric excess and yields ranging from modest to excellent uio.nouio.no. This route often involves the selective alkylation of (S)-(+)-epichlorohydrin and a selective cyclization step, with the choice of bases (e.g., sodium or potassium bases) influencing the enantiomeric ratio and cis/trans ratio of the products thieme-connect.com. Clean SN2 reactions using tosylates have also been reported to produce key cyclopropane carbonitrile precursors with excellent optical purities (e.g., >98% ee) researchgate.netnih.gov.

Structure-Activity Relationship (SAR) Studies for Monoamine Transporter Inhibition

This compound is known to inhibit the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) by their respective transporters (SERT, NET, and DAT) wikipedia.orguio.noresearchgate.netnih.gov. SAR studies have been crucial in understanding and optimizing its activity and selectivity.

This compound exhibits a triple reuptake inhibition profile, though its potency varies across the transporters. In vitro studies using recombinant human transporters indicate that this compound inhibits monoamine neurotransmitter uptake with a relative potency order of NET > SERT > DAT researchgate.net. Specifically, IC50 values reported for this compound hydrochloride are 55 nM for NET, 117 nM for SERT, and 910 nM for DAT tocris.com. Another source reports IC50 values of 1.08 nM for SERT, 5.67 nM for DAT, and 7.99 nM for NET in human embryonic kidney 293 cells for DOV 220,075 (this compound) nih.gov. This suggests this compound has stronger affinity for SERT and NET compared to DAT nih.gov.

The bicyclic carbon skeleton and the aromatic group are significant structural features. Early SAR testing revealed a relationship between structure and analgesic effect, and more recently, the aromatic group has been shown to profoundly affect the compound's potency as a monoamine reuptake inhibitor uio.no.

Modifications to the aryl group of this compound have led to the identification of additional clinical candidates with varying binding affinities and selectivities researchgate.net. For instance, one analog, DOV 216,303 (1-[3,4-dichlorophenyl]-3-azabicyclo[3.1.0]hexane), showed an ex vivo binding affinity order of SERT > NET > DAT researchgate.net.

SAR studies on this compound analogs have led to the discovery of compounds with diverse activities and selectivities as monoamine transporter inhibitors. For example, a norepinephrine-selective 2-thienyl compound, S-6j, was identified as efficacious in a rodent pain model nih.gov. This highlights that even minor structural changes can significantly alter the pharmacological profile.

This compound, as a phenylamine triple uptake inhibitor, has also been observed to increase wild-type DAT surface expression, similar to bupropion (B1668061), suggesting its potential as a pharmacological chaperone for the dopamine transporter frontiersin.orgnih.gov. Analogs with minor derivations from the bupropion backbone showed similar efficacy in this regard, indicating that the core structure is important for this chaperoning effect frontiersin.orgnih.gov.

Table 1: this compound's In Vitro Binding Affinity/Inhibition (IC50) for Monoamine Transporters

TransporterIC50 (nM) tocris.comIC50 (nM) nih.gov
NET557.99
SERT1171.08
DAT9105.67

Note: Discrepancies in IC50 values may arise from different experimental conditions, cell lines, or specific assays used.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are driven by the goal of optimizing pharmacological properties, such as potency, selectivity, and potentially reducing off-target effects. Given this compound's promising activity as a reuptake inhibitor, its analogues have been an interesting series for further investigation uio.no.

The synthesis of these analogs often involves similar cyclopropane-forming reactions and modifications to the aryl group or the nitrogen atom within the bicyclic system uio.nonih.govresearchgate.netacs.orgnih.gov. The aim is to systematically explore how structural changes influence binding to SERT, NET, and DAT, and to identify compounds with improved therapeutic profiles. For instance, the modification of the aryl group in this compound has led to the identification of several other clinical candidates researchgate.net. The development of enantiomerically pure analogs is also a critical aspect of design, as demonstrated by the asymmetric synthesis routes for this compound and its derivatives uio.noresearchgate.netacs.orguio.nothieme-connect.com.

The ability of this compound and some of its analogs to act as pharmacological chaperones for DAT further expands the scope of analog design, focusing on features that enhance protein folding and surface expression of the transporter frontiersin.orgnih.gov.

Strategies for Enhancing Selectivity and Potency (Pre-clinical Focus)

This compound exhibits inhibitory activity against the human recombinant monoamine transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT) sigmaaldrich.comeasychem.org. In vitro studies have shown its relative potency for inhibiting uptake by these transporters to be approximately 1:2:17 for norepinephrine, serotonin, and dopamine, respectively (NE > 5-HT > DA) sigmaaldrich.comeasychem.orgwikipedia.org. This profile indicates a stronger affinity for NET compared to SERT and DAT nih.gov.

Preclinical research has extensively demonstrated this compound's antinociceptive effects across various animal models of acute, persistent, and chronic pain, including inflammatory, visceral, and neuropathic pain paradigms sigmaaldrich.comiiab.megoogle.comnih.gov. For instance, this compound effectively suppressed pain responses in models of acute inflammatory pain (Randall-Selitto and kaolin (B608303) models) and persistent visceral pain (phenyl-p-quinone-induced and colonic distension models) sigmaaldrich.comiiab.menih.gov. It also normalized nociceptive thresholds in inflammatory pain models and reduced hyperalgesia and allodynia in neuropathic pain models sigmaaldrich.comnih.gov.

A crucial aspect of this compound's antinociceptive action involves the enhancement of dopamine neurotransmission. Studies have shown that the effects of this compound in reducing mechanical hyperalgesia in rats with spinal nerve ligations were diminished by the co-administration of the D2 receptor antagonist sulpiride, suggesting a significant contribution of dopaminergic pathways to its full anti-hyperalgesic effects google.comnih.govwikipedia.orggoogle.comnih.gov.

Structure-Activity Relationship (SAR) studies on this compound analogs have been undertaken to explore and optimize their potency and selectivity across monoamine transporters nih.govwikipedia.orgnih.gov. The concept of varying potency ratios among triple reuptake inhibitors (TRIs) is hypothesized to yield different clinical outcomes, potentially allowing for tailored treatments for specific symptom profiles nih.govnih.gov.

Development of Prodrugs and Metabolically Stable Analogs

The metabolic fate of this compound has been investigated in various species, including mice, rats, monkeys, and humans iiab.me. In humans, the primary metabolism of this compound involves hydroxylation and oxidation reactions googleapis.com. These reactions lead to the formation of several major circulating metabolites, including hydroxymethyl this compound, this compound lactam metabolite, carboxyl this compound, and carboxyl this compound lactam googleapis.com. Additionally, minor circulating metabolites identified are the glucuronide conjugates of carboxyl this compound and carboxyl this compound lactam googleapis.com. The key enzymes responsible for the primary metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) nih.goviiab.me.

The development of prodrugs is a common strategy in medicinal chemistry aimed at improving various drug properties, such as physicochemical characteristics, biopharmaceutical profiles, or pharmacokinetics, including the control or extension of drug release within the body nih.gov. While the general principle of developing metabolically stable analogs is to modify the parent compound to resist enzymatic degradation and improve its pharmacokinetic profile, specific details regarding the development of this compound prodrugs or novel metabolically stable analogs beyond its observed metabolic pathways are not extensively detailed in the provided search results. However, the synthesis of stable labeled forms of this compound and its metabolites has been reported, which is crucial for metabolism studies nih.gov.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a significant role in understanding drug-target interactions, predicting molecular properties, and guiding the design of new compounds. These approaches have been applied in the context of this compound and related compounds.

The Cambridge Structural Database (CSD) serves as a valuable resource for computational chemists, providing experimentally determined organic and metal-organic crystal structures that can be utilized for viewing three-dimensional structures of conformational polymorphs. For this compound hydrochloride, studies have revealed the existence of polymorphs whose formation is influenced by both molecular conformation and packing arrangements. Quantum mechanical calculations have been successfully employed in predicting the crystal structures of these polymorphs.

Ligand-Receptor Docking and Molecular Dynamics Simulations

While explicit detailed accounts of ligand-receptor docking and molecular dynamics simulations specifically for this compound are not extensively provided in the search results, these computational methods are widely applied to understand the polypharmacological profiles of triple reuptake inhibitors (TRIs), the class to which this compound belongs.

Molecular dynamics simulations, for instance, have been utilized to elucidate the common binding modes and interaction features of other TRIs within the central binding sites of human dopamine transporter (hDAT), human norepinephrine transporter (hNET), and human serotonin transporter (hSERT). These simulations have identified key interactions, such as the engagement of the amine group of TRIs in hydrogen or electrostatic interactions with conserved aspartic acid residues within these transporters. Such insights are critical for understanding the molecular basis of transporter inhibition and for guiding the design of new compounds with desired binding characteristics. The application of these techniques to this compound would provide a deeper understanding of its interactions with monoamine transporters at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that establishes mathematical relationships between a compound's chemical structure and its biological activity or physicochemical properties. This method is commonly employed in drug discovery to predict the activity of new compounds and to optimize existing ones.

While specific published QSAR models developed solely for this compound are not explicitly detailed in the provided information, SAR studies on this compound analogs as monoamine transporter inhibitors have been conducted, which often precede or run in parallel with QSAR analyses wikipedia.orgnih.gov. QSAR approaches are also relevant in predicting drug metabolism, as evidenced by their application in forecasting P450-mediated drug metabolism. The principles of QSAR would be instrumental in systematically exploring structural modifications to this compound to enhance its desired pharmacological properties or improve its ADME (absorption, distribution, metabolism, and excretion) profile.

De Novo Design Approaches based on this compound Scaffold

De novo design involves creating novel chemical structures with desired properties from scratch, often guided by computational methods and knowledge of existing active scaffolds. The this compound scaffold, characterized by its azabicyclo[3.1.0]hexane core, has served as a foundational structure for the development of other triple reuptake inhibitors wikipedia.orgnih.gov.

DOV Pharmaceuticals, the original developer of this compound, has synthesized other TRIs from this class of azabicyclohexanes, including compounds like DOV 216,303, DOV 21,947 (amitifadine), and DOV 102,677 wikipedia.orgnih.gov. These compounds share structural similarities with this compound, indicating that the this compound scaffold has been a starting point for designing new analogs with modified potency and selectivity profiles. The ongoing SAR studies on this compound analogs further underscore the use of its core structure in the iterative process of designing and synthesizing new chemical entities with improved pharmacological characteristics for various therapeutic applications wikipedia.orgnih.gov.

Research Methodologies and Advanced Analytical Approaches

In Vitro Pharmacological Assays

In vitro assays are crucial for characterizing the direct interactions of Bicifadine with receptors and transporters at a molecular level, providing foundational data on its binding affinities and inhibitory potencies.

Radioligand binding assays are considered a gold standard for quantifying the affinity of compounds for specific receptors and transporters giffordbioscience.comnih.govsygnaturediscovery.com. These assays involve incubating a test compound with a fixed concentration of a radiolabeled ligand to determine its ability to competitively inhibit the binding of the radiolabeled ligand to its target giffordbioscience.comnih.govperceptive.com. This allows for the determination of relative affinities, often expressed as inhibition constants (Ki values), or dissociation constants (Kd) and receptor density (Bmax) giffordbioscience.comnih.gov.

This compound has been characterized through such assays as an inhibitor of monoamine neurotransmitter uptake by recombinant human transporters researchgate.netnih.govresearchgate.net. It acts as a potent antagonist of the norepinephrine (B1679862) transporter (NET) with an IC50 of 55 nM tocris.com. Its activity extends to the serotonin (B10506) transporter (SERT), where it exhibits antagonist activity with an IC50 of 117 nM tocris.com. While also affecting the dopamine (B1211576) transporter (DAT), its potency is considerably lower, with an IC50 of 910 nM tocris.com. This indicates a relative potency for uptake inhibition where norepinephrine > serotonin > dopamine, approximately in a 1:2:17 ratio researchgate.netnih.govresearchgate.net. Specifically, this compound inhibits the uptake of [3H]5-HT and [3H]NE in cell lines expressing human SERT and NET with potency ratios of approximately 2:1 (around 110 nM and 55 nM, respectively), and [3H]DA uptake with about 10 times lower potency (~900 nM) than for [3H]NE uptake nih.gov.

Table 1: this compound's IC50 Values for Monoamine Transporters

TransporterIC50 (nM)Relative Potency (Approx.)
Norepinephrine Transporter (NET)55 tocris.com1 researchgate.netnih.govresearchgate.net
Serotonin Transporter (SERT)117 tocris.com2 researchgate.netnih.govresearchgate.net
Dopamine Transporter (DAT)910 tocris.com17 researchgate.netnih.govresearchgate.net

Neurotransmitter uptake inhibition assays, including synaptosomal and cell-based methods, directly measure the ability of a compound to prevent the reuptake of neurotransmitters into presynaptic terminals or cells expressing specific transporters. These assays confirm the functional impact of a compound on neurotransmitter availability.

This compound is recognized as a functional triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine reuptake nih.govnih.govwikipedia.org. Its inhibitory profile, as determined in vitro using recombinant human transporters, shows a consistent potency order of norepinephrine > serotonin > dopamine researchgate.netnih.govresearchgate.net. This means this compound is most potent at inhibiting norepinephrine reuptake, followed by serotonin, and then dopamine researchgate.netnih.govresearchgate.net. The inhibition of dopamine reuptake is approximately 10-fold less potent than its inhibition of serotonin or norepinephrine reuptake nih.govnih.gov.

Cell-based assays are instrumental in investigating the downstream cellular effects and signaling pathway modulation induced by chemical compounds. For this compound, these assays have revealed its involvement in critical cellular processes such as autophagy.

Recent research has identified this compound as a compound capable of inducing autophagy patsnap.comnih.govresearchgate.netresearchgate.netblogspot.comresearchgate.netresearchgate.netbohrium.comscilit.comamedeo.comresearchgate.net. This autophagy-inducing activity is linked to a neuroprotective action, particularly by inhibiting the mammalian target of rapamycin (B549165) (mTOR) in PC12 cells exposed to 6-hydroxydopamine (6-OHDA)-induced neurotoxicity patsnap.comnih.govresearchgate.netresearchgate.netblogspot.comresearchgate.netbohrium.comscilit.comamedeo.comresearchgate.netresearcher.life. This discovery emerged from a comprehensive screening of 3,200 compounds, where this compound, alongside sertraline (B1200038) and tiagabine, demonstrated this specific activity patsnap.comnih.govresearchgate.netresearchgate.netblogspot.comresearchgate.netbohrium.comscilit.comamedeo.comresearchgate.net. In these studies, this compound was shown to significantly enhance the number and fluorescence intensity of autophagosome puncta in PC12 cells, indicating active autophagy induction blogspot.comresearchgate.net. Furthermore, this compound proved to be non-cytotoxic in PC12 cells, suggesting a favorable cellular safety profile within the tested concentrations researchgate.net. The observed neuroprotective function of this compound and similar compounds may also be associated with their capacity to restore the levels of cellular neurotransmitters, such as betaine, 5-hydroxyindoleacetic acid, and kynurenine (B1673888) patsnap.comnih.govresearchgate.netresearchgate.netbohrium.comcolab.ws.

Pre-clinical Animal Models for Mechanistic and Pharmacological Studies

Pre-clinical animal models are vital for translating in vitro findings into a physiological context, allowing for the study of this compound's effects on complex neural circuits and behavior.

Microdialysis is a powerful in vivo technique used to monitor real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals researchgate.net. This method provides crucial insights into the neurochemical effects of compounds in a dynamic physiological environment.

Studies utilizing microdialysis in freely moving rats have corroborated the in vitro findings regarding this compound's impact on monoamine levels researchgate.netnih.govresearchgate.net. Administration of this compound (20 mg/kg i.p.) led to increased extrasynaptic norepinephrine (NE) and serotonin (5-HT) concentrations in the prefrontal cortex (PFCtx) researchgate.netnih.govresearchgate.net. Additionally, NE levels were elevated in the locus coeruleus, and dopamine (DA) levels increased in the striatum researchgate.netnih.govresearchgate.net. In the prefrontal cortex, while NE levels rose more rapidly, both NE and 5-HT reached similar peak concentrations approximately 40 minutes post-administration researchgate.net.

Further microdialysis investigations demonstrated that this compound significantly elevated DA, 5-HT, and NE levels within the nucleus accumbens (NAcc) researchgate.net. In the striatum, this compound also significantly increased DA and 5-HT levels researchgate.net. When compared to d-amphetamine, this compound induced a much smaller increase in DA levels in the NAcc and striatum, but a greater increase in 5-HT levels researchgate.net. These findings suggest that while this compound modestly elevates striatal DA levels at analgesic doses in rodents, the activation of dopaminergic pathways plays a role in its antihyperalgesic actions nih.govnih.govresearchgate.net.

Table 2: Baseline and this compound-Induced Neurotransmitter Levels in Rat Brain Regions (Microdialysis)

Brain RegionNeurotransmitterBaseline Level (pg/10 µl)Effect of this compound (20 mg/kg i.p.)
Prefrontal CortexNorepinephrine (NE)Not specifiedIncreased extrasynaptic levels researchgate.netnih.govresearchgate.net
Prefrontal CortexSerotonin (5-HT)Not specifiedIncreased extrasynaptic levels researchgate.netnih.govresearchgate.net
Locus CoeruleusNorepinephrine (NE)Not specifiedIncreased levels researchgate.netnih.govresearchgate.net
StriatumDopamine (DA)10 ± 0.4 researchgate.netIncreased levels researchgate.netnih.govresearchgate.netresearchgate.net
StriatumSerotonin (5-HT)2.6 ± 0.1 researchgate.netIncreased levels researchgate.net
Nucleus AccumbensDopamine (DA)3.8 ± 0.2 researchgate.netSignificantly elevated levels researchgate.net
Nucleus AccumbensSerotonin (5-HT)1.7 ± 0.1 researchgate.netSignificantly elevated levels researchgate.net
Nucleus AccumbensNorepinephrine (NE)1.0 ± 0.1 researchgate.netSignificantly elevated levels researchgate.net

While this compound's effects on neurotransmitter reuptake and extracellular levels have been well-documented through in vitro assays and microdialysis, specific detailed research findings pertaining to its direct impact on electrophysiological recordings or comprehensive neural circuit analysis are not extensively reported in the current literature. Further investigations employing techniques such as patch-clamp recordings, local field potential measurements, or multi-electrode array recordings would provide additional insights into how this compound modulates neuronal excitability and synaptic transmission within defined neural circuits.

Behavioral Phenotyping for Mechanistic Insights (e.g., locomotor activity, drug discrimination, self-administration for abuse potential research)

Behavioral phenotyping studies are crucial for assessing the in vivo effects of a compound, including its potential for abuse and its interaction with central nervous system pathways. For this compound, these studies have focused on locomotor activity, drug discrimination, and self-administration.

Locomotor Activity Locomotor activity is a measure of animal behavior used in scientific research, where increased activity (hyperlocomotion) can be induced by psychostimulants uni.lu. Studies involving this compound have investigated its impact on locomotor activity in comparison to known psychostimulants. While d-amphetamine significantly increased dopamine levels in the nucleus accumbens and striatum, this compound demonstrated a lesser effect on dopamine but a greater increase in 5-hydroxytryptamine levels in these brain regions wikipedia.orgresearchgate.netfishersci.se. This differential effect on neurotransmitter levels contributes to this compound's distinct behavioral profile compared to typical psychostimulants.

Drug Discrimination Drug discrimination studies evaluate a drug's potential to produce internal sensations comparable to those of another drug, with drugs in the same pharmacological class often substituting for each other nih.gov. In rats trained to discriminate cocaine from saline, this compound was evaluated alongside cocaine, d-amphetamine, bupropion (B1668061), and desipramine (B1205290) wikipedia.orgresearchgate.netfishersci.se. Cocaine, d-amphetamine, and bupropion consistently and dose-dependently substituted for cocaine wikipedia.orgresearchgate.netfishersci.se. This compound, at its highest tested dose (10 mg/kg), produced a mean of 80.9% cocaine-lever responding, indicating a substitution for cocaine, but this was accompanied by a strong suppression of response rates researchgate.net. Desipramine, another norepinephrine reuptake inhibitor, showed a maximum mean cocaine-lever selection of 69% with similar response rate suppression wikipedia.orgresearchgate.netfishersci.se. These findings suggest that while this compound shares some discriminative stimulus effects with psychostimulants, its profile is not identical and is more akin to antidepressants wikipedia.orgresearchgate.netfishersci.se.

Table 1: Summary of Behavioral Phenotyping Results for this compound

Behavioral TestThis compound OutcomeComparative Drugs (e.g., Cocaine, d-amphetamine, Bupropion, Desipramine)Key FindingsReference
Locomotor ActivityIncreased 5-HT levels more than d-amphetamine; lesser increase in DA levels than d-amphetamine.d-amphetamine (increased DA levels significantly more than this compound)Distinct neurotransmitter profile compared to psychostimulants. wikipedia.orgresearchgate.netfishersci.se
Drug Discrimination (Cocaine-like effects in rats)Maximum 80.9% cocaine-lever selection at highest dose, with strong response rate suppression.Cocaine, d-amphetamine, Bupropion (dose-dependently and fully substituted for cocaine); Desipramine (maximum 69% substitution with response rate suppression)Similar but not identical discriminative stimulus effects to psychostimulants; more resembling antidepressants. wikipedia.orgresearchgate.netfishersci.semims.com
Self-Administration (Rhesus monkeys)Maintained responding in 2 of 4 subjects; very low reinforcing efficacy.Cocaine, d-amphetamine, Bupropion (served as reinforcers in all subjects)Low abuse potential, more akin to antidepressants. wikipedia.orgresearchgate.netfishersci.seprobes-drugs.org

Advanced Analytical Chemistry Techniques for this compound Quantification and Characterization in Research Settings

Advanced analytical chemistry techniques are indispensable for the quantification and comprehensive characterization of pharmaceutical compounds like this compound in research settings, particularly during preclinical development.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR, NIR, X-Ray Powder Diffraction) for Metabolite Identification and Polymorph Characterization

Spectroscopic techniques provide detailed information about the molecular structure, composition, and physical forms of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D and 2D techniques, is vital for the identification of metabolites and the elucidation of their molecular structures mims.comwikidata.orgnih.govguidetopharmacology.org. For this compound, NMR spectroscopy has been used in conjunction with mass spectrometry to identify metabolites wikidata.org. Metabolite databases are often utilized to aid in the identification process by comparing chemical shifts and spectral patterns mims.comnih.gov.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for drug metabolite identification, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) nih.govwikidoc.orgnih.gov. These techniques provide accurate mass measurements and fragmentation data, which are essential for structural elucidation and determining the site of metabolism nih.govmims.comwikidoc.orgnih.gov. For this compound, mass spectrometry was used to identify metabolites during in vitro metabolism studies fishersci.cawikidata.org.

Infrared (IR) Spectroscopy: IR spectroscopy involves analyzing changes in molecular energy due to absorbed IR radiation, which causes vibrational and rotational motions nih.gov. It is used for characterizing the polymorphic forms of this compound hydrochloride uni.lu. IR spectroscopy can be applied for both qualitative and quantitative analysis of mixtures and is sensitive to polymorphisms, making it useful for identifying different polymorphic forms of the same substance nih.govuni.lu.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has been successfully applied to the characterization and determination of polymorphic forms of this compound hydrochloride uni.luwikipedia.orgguidetopharmacology.org. Studies have shown that NIR spectroscopy offers significant advantages in quantitative accuracy for determining polymorphs in the solid state, and it is often more convenient to use than attenuated total reflectance (ATR)-IR and X-ray powder diffraction (XRPD) methods uni.lu. Calibration models for the quantitation of binary mixtures of this compound hydrochloride polymorphs have been developed using NIR spectra, achieving a root mean standard error of prediction (RMSEP) of 1.4% uni.lu.

X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for the detection and characterization of polymorphic forms of active pharmaceutical ingredients (APIs) wikipedia.orgwikipedia.orgu-szeged.hu. This compound hydrochloride has been found to crystallize in two polymorphic forms, which have been characterized by XRPD uni.luwikipedia.org. XRPD patterns provide information on "d" spacings and relative intensities, allowing for the identification of different crystalline phases wikipedia.org. It is also used for assessing polymorphic purity and quantifying crystalline forms in mixtures wikipedia.orgwikipedia.org.

Bioanalytical Method Validation for Research Applications

Bioanalytical method validation is a critical process in drug development that ensures the reliability and suitability of analytical methods for their intended purpose thermofisher.comgoodrx.comfrontiersin.org. This validation is essential for generating quantitative concentration data used for pharmacokinetic (PK) and toxicokinetic (TK) parameter determinations in both nonclinical and clinical studies goodrx.comfrontiersin.orgnih.gov.

The objective of validating a bioanalytical method is to demonstrate that it is fit for its intended use frontiersin.org. Key elements and parameters assessed during validation typically include selectivity, specificity, linearity, range, accuracy, precision, recovery, and stability thermofisher.comnih.gov. For chromatographic assays, this involves evaluating calibration curves, which include a blank, a zero calibrator, and at least six non-zero calibrators nih.gov. Adherence to established guidelines, such as the ICH M10 guideline on bioanalytical method validation, ensures the quality and consistency of bioanalytical data supporting regulatory decisions goodrx.comfrontiersin.org. The development of sound bioanalytical methods is paramount throughout the drug discovery and development process, culminating in marketing approval thermofisher.com.

Table 2: Key Parameters in Bioanalytical Method Validation

ParameterDescriptionImportance in Research
SelectivityAbility to measure the analyte in the presence of other components in the sample matrix.Ensures accurate quantification of this compound without interference from endogenous compounds or co-administered drugs.
SpecificityAbility to unequivocally assess the analyte in the presence of components that may be expected to be present.Differentiates this compound from its metabolites or other structurally similar compounds.
LinearityThe ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range.Establishes the quantifiable range for this compound in biological samples.
AccuracyThe closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found.Ensures that the measured concentrations of this compound are close to the true concentrations.
PrecisionThe closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Demonstrates the reproducibility and consistency of this compound measurements.
RecoveryThe efficiency of the extraction procedure of the analyte from the biological matrix.Indicates how much of the this compound is recovered from the sample during preparation.
StabilityThe chemical stability of the analyte in a given matrix under specific conditions over a defined period.Ensures this compound remains stable in collected and stored biological samples prior to analysis.

Comparative Pre Clinical Pharmacological Analysis

Comparison of Bicifadine's Pre-clinical Profile with Other Neurotransmitter Reuptake Inhibitors

The pharmacological activity of this compound is primarily characterized by its ability to inhibit the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) nih.govscispace.com. This profile contrasts with more selective agents that target one or two of these neurotransmitter systems.

In preclinical in vitro studies using recombinant human transporters, this compound demonstrates a distinct potency hierarchy. It inhibits the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) with a relative potency of approximately 1:2:17 scispace.comunc.edu. This indicates that this compound is most potent at blocking norepinephrine reuptake, followed by serotonin, and is considerably less potent at the dopamine transporter. The reported IC₅₀ values for this compound are 55 nM for NET, 117 nM for SERT, and 910 nM for DAT youtube.com.

This profile can be contrasted with other centrally acting agents:

Bupropion (B1668061) , classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), weakly inhibits both NET and DAT, but is virtually inactive at SERT, giving it a distinct clinical and pharmacological profile scispace.com.

d-Amphetamine also interacts with all three transporters, but its primary mechanism involves not only reuptake inhibition but also promoting the release of monoamines. As a reuptake inhibitor, d-amphetamine is a moderately potent inhibitor of NET, a weak inhibitor of DAT, and a very weak inhibitor of SERT.

The selectivity of these compounds for the different monoamine transporters can be expressed as a ratio, providing a quantitative comparison of their preclinical pharmacological profiles.

CompoundNET Affinity (IC₅₀/Kᵢ, nM)SERT Affinity (IC₅₀/Kᵢ, nM)DAT Affinity (IC₅₀/Kᵢ, nM)Selectivity Ratio (NET:SERT:DAT)
This compound551179101 : 2.1 : 16.5
Bupropion~2900>10000~5005.8 : >20 : 1
d-Amphetamine~45~2600~1001 : 57.8 : 2.2

Data compiled from multiple preclinical studies. Ratios are calculated based on the most potent affinity value for each compound.

A key objective in the development of newer psychopharmacological agents like this compound is to achieve high selectivity for the intended targets (monoamine transporters) while minimizing interactions with other neuroreceptors. Such "off-target" binding is often associated with undesirable side effects.

Tricyclic Antidepressants (TCAs): This older class of antidepressants, while effective, is known for a "dirty" pharmacological profile. TCAs exhibit significant binding affinity for various receptors, including histamine H₁, muscarinic acetylcholine, and α₁-adrenergic receptors nih.govdrugbank.com. Antagonism at these sites is responsible for common side effects such as sedation, dry mouth, constipation, and orthostatic hypotension drugbank.com.

Selective Serotonin Reuptake Inhibitors (SSRIs): In contrast to TCAs, SSRIs were developed for greater target specificity. They bind with high affinity to SERT but have a low affinity for histaminergic, muscarinic, and adrenergic receptors, which contributes to their improved tolerability profile compared to TCAs.

This compound: Preclinical data suggest that this compound possesses a more selective binding profile, similar in principle to SSRIs but across three transporter systems. It is designed to have minimal interaction with the receptors commonly affected by TCAs scispace.com. Preclinical studies have indicated that this compound does not act at opiate receptors and lacks anti-inflammatory activity, suggesting specificity in its mechanism. This cleaner receptor binding profile is a deliberate feature of modern drug design, aiming to separate therapeutic action from adverse effects.

Distinctive Pre-clinical Pharmacological Features and Research Implications

The most distinctive preclinical feature of this compound is its profile as a functional triple reuptake inhibitor with a balanced activity that favors norepinephrine and serotonin over dopamine unc.edu. This contrasts with agents that are highly selective for a single transporter or dual inhibitors with different potency ratios.

This balanced neurochemical modulation has significant research implications. The synergistic action on all three monoamine systems is hypothesized to offer broader therapeutic potential. Preclinical research has extensively focused on the antinociceptive properties of this compound scispace.com. It has demonstrated efficacy in a wide range of animal models of acute, persistent, and chronic pain, including inflammatory, visceral, and neuropathic pain states unc.edu.

Furthermore, research indicates that the activation of dopaminergic pathways contributes to its antihyperalgesic actions unc.edu. This suggests that the dopaminergic component of this compound's profile, while weaker than its effects on norepinephrine and serotonin, is functionally significant and may provide a mechanistic advantage in treating complex conditions like chronic pain, where multiple neurotransmitter systems are implicated. The comprehensive preclinical efficacy in pain models underscores the research implication that targeting all three monoamine systems may be a more effective strategy for pain management than more selective mechanisms.

Future Directions and Emerging Research Avenues for Bicifadine

Exploration of Novel Binding Sites or Pharmacological Targets

While Bicifadine's primary pharmacological actions involve enhancing and prolonging the effects of norepinephrine (B1679862) and serotonin (B10506) by inhibiting their respective transport proteins, preclinical and clinical studies suggest that "other actions may be involved" in its analgesic properties. nih.govdrugbank.com This indicates a compelling need for further exploration to identify additional, currently uncharacterized, binding sites or pharmacological targets beyond the established monoamine transporters (norepinephrine, serotonin, and dopamine (B1211576) transporters) and its known N-methyl-D-aspartate (NMDA) antagonism. nih.govdrugbank.comwikipedia.orgtocris.com Recent research highlighting this compound's neuroprotective activities, particularly its autophagy-inducing potentials in models of Parkinson's disease, points towards potential targets and mechanisms that extend beyond pain modulation. researchgate.netresearchgate.net Uncovering these novel interactions could lead to a more comprehensive understanding of this compound's therapeutic scope and facilitate its repositioning for conditions beyond pain management.

Development of Advanced Computational Models for this compound-Target Interactions

The advancement of computational techniques, including molecular dynamics (MD) simulations and machine learning, offers powerful tools for elucidating drug-target interactions and guiding drug design. mdpi.comnih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.govarxiv.org Future research can leverage these advanced computational models to gain a more precise, atomic-level understanding of this compound's interactions with its known targets, such as the norepinephrine, serotonin, and dopamine transporters, and the NMDA receptor. nih.govmdpi.comsci-hub.se These models can predict crucial parameters like binding affinities, kinetics of binding, and conformational changes that occur upon ligand-receptor interaction, thereby offering deeper insights into this compound's polypharmacological profile. frontiersin.org Furthermore, computational approaches can be instrumental in screening for potential off-target effects or predicting interactions with novel targets that may be identified through experimental studies. mdpi.comnih.govfrontiersin.orgnih.gov Such modeling can also contribute to understanding the polymorphism of this compound hydrochloride, which is influenced by its molecular conformation and packing. researchgate.net

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, are increasingly integrated into drug discovery and development to provide a holistic view of a compound's biological impact. researchgate.netimec-int.comatauni.edu.trteknoscienze.com The application of proteomics in this compound research can help identify proteins whose expression levels or post-translational modifications are altered in response to treatment, potentially revealing new direct or indirect protein targets and downstream signaling pathways. teknoscienze.comcedarville.edursc.org Metabolomics, on the other hand, can offer insights into the metabolic pathways influenced by this compound, providing a comprehensive understanding of its systemic effects and aiding in the identification of biomarkers for therapeutic response or efficacy. researchgate.netresearchgate.netresearchgate.netteknoscienze.comrsc.orgcolab.wsdntb.gov.ua These technologies are particularly valuable for elucidating the neurochemical pathway disruptions that this compound alleviates in neuroprotective contexts, such as its observed effects in Parkinson's disease cell models. researchgate.netresearchgate.netsciprofiles.com An integrated multi-omics approach promises to deliver a more complete picture of this compound's complex biological interactions. teknoscienze.com

Potential for Deriving Novel Chemical Scaffolds from this compound's Structure for Basic Research and Drug Discovery

This compound possesses a distinct bicyclic carbon skeleton, specifically a 3-azabicyclo[3.1.0]hexane scaffold, which makes it an intriguing lead compound for the design and synthesis of novel chemical entities. uio.noacs.org Previous structure-activity relationship (SAR) studies on this compound analogs have already demonstrated that structural modifications, particularly to the aromatic group, can significantly influence its potency as a monoamine reuptake inhibitor. uio.noidrblab.netresearchgate.netnih.govnih.govresearchgate.net Future research can capitalize on this compound's core structure to derive new chemical scaffolds. This could lead to the development of compounds with enhanced selectivity for specific monoamine transporters (e.g., highly selective serotonin, norepinephrine, or dopamine reuptake inhibitors) or, conversely, optimized balanced triple reuptake inhibition. sci-hub.seuio.nonih.gov The focus on synthesizing enantiomerically pure this compound analogues is also crucial, given that only the (1R,5S)-(+)-enantiomer is known to be biologically active. uio.no This strategic approach holds significant potential for discovering new therapeutic agents across various disease areas, building upon this compound's established non-opioid and non-NSAID analgesic profile. wikipedia.orguio.no

Q & A

Q. What experimental models are commonly used to evaluate Bicifadine’s analgesic efficacy, and how are they optimized for reproducibility?

this compound’s efficacy is typically assessed in preclinical models of acute (e.g., thermal or mechanical nociception), persistent (e.g., inflammatory pain), and chronic pain (e.g., neuropathic pain). For reproducibility, ensure standardized protocols for pain induction (e.g., Complete Freund’s Adjuvant for inflammation) and blinded scoring of behavioral outcomes. Include positive controls (e.g., morphine) and vehicle controls to validate model sensitivity. Detailed protocols should align with guidelines for transparent reporting (e.g., ARRIVE 2.0) and provide supplementary data on animal strain, dosing intervals, and environmental variables .

Q. What methodologies are used to determine this compound’s mechanism of action as a monoamine reuptake inhibitor?

In vivo microdialysis coupled with high-performance liquid chromatography (HPLC) is the gold standard for quantifying extracellular serotonin, noradrenaline, and dopamine levels in brain regions like the prefrontal cortex or striatum. Dose-response studies (e.g., 10–100 mg/kg in rodents) are conducted to establish potency, with time-course analyses (sampling at 0, 30, 60, 120 minutes post-administration) to assess pharmacokinetic-pharmacodynamic relationships. Cross-validate findings using selective receptor antagonists (e.g., 5-HT₁A blockers) to rule off-target effects .

Q. How can researchers ensure methodological consistency in replicating this compound’s preclinical abuse potential studies?

Follow established protocols for drug self-administration or conditioned place preference (CPP) assays. For example, in CPP, use unbiased conditioning chambers with controlled environmental cues and counterbalanced treatment schedules. Include comparator drugs (e.g., d-amphetamine) to benchmark abuse liability. Adhere to ethical guidelines for animal welfare and report statistical power calculations to justify sample sizes .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s neurotransmitter reuptake inhibition profiles across studies?

Contradictions may arise from differences in species, dosing regimens, or assay sensitivity. Conduct a systematic review using PRISMA guidelines to identify confounding variables. Perform head-to-head comparisons in standardized assays (e.g., synaptosomal uptake inhibition assays for serotonin vs. dopamine transporters). Use meta-regression to analyze covariates like plasma protein binding or blood-brain barrier permeability .

Q. What strategies optimize experimental designs for assessing this compound’s long-term effects on neurotransmitter systems?

Adopt longitudinal designs with staggered dosing (e.g., 14-day chronic administration) and multiple endpoints (e.g., neurotransmitter levels, receptor density via autoradiography). Incorporate washout periods to distinguish acute vs. adaptive effects. Use factorial designs to test interactions with comorbidities (e.g., stress-induced hyperalgesia). Leverage open-source platforms like OpenMonkeyTox for data sharing and cross-lab validation .

Q. How can principal contradiction analysis (PCA) be applied to interpret conflicting data on this compound’s efficacy in neuropathic vs. inflammatory pain?

PCA identifies dominant variables influencing outcomes. For example, if this compound shows superior efficacy in inflammatory pain, analyze contradictions through mechanistic lenses: neuropathic pain may involve distinct pathways (e.g., NMDA receptor sensitization) less responsive to monoamine reuptake inhibition. Validate by comparing transcriptomic profiles (RNA-seq) of dorsal root ganglia in both models to identify differentially regulated pathways .

Q. What statistical frameworks are recommended for analyzing dose-dependent synergies between this compound and adjunct therapies (e.g., gabapentin)?

Use isobolographic analysis to quantify additive or synergistic interactions. Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and calculate combination indices (CI < 1 indicates synergy). For longitudinal data, apply mixed-effects models to account for inter-subject variability. Pre-register analysis plans to mitigate Type I errors .

Methodological Best Practices

  • Data Reporting : Align with the Beilstein Journal’s guidelines: include raw datasets (e.g., HPLC chromatograms) in supplementary materials and avoid duplicating figures in text .
  • Ethical Compliance : For in vivo studies, document Institutional Animal Care and Use Committee (IACUC) approvals and adhere to ARRIVE 2.0 checklists .
  • Literature Reviews : Prioritize primary sources (e.g., Journal of Pharmacology and Experimental Therapeutics) over reviews. Use SciFinder or PubMed’s Clinical Queries filters for systematic searches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.